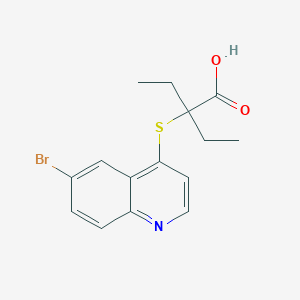
Pomalidomide-5-C11-NH2 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-5-C11-NH2 (hydrochloride) is a derivative of pomalidomide, a compound known for its immunomodulatory and antineoplastic properties. This compound is specifically designed as a cereblon (CRBN) ligand, which is used in the recruitment of CRBN protein. It can be connected to a ligand for protein by a linker to form PROTAC (Proteolysis Targeting Chimera), a technology used to degrade target proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-5-C11-NH2 (hydrochloride) involves several steps. One common method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then further processed to achieve the final product .
Industrial Production Methods
Industrial production of Pomalidomide-5-C11-NH2 (hydrochloride) follows a similar synthetic route but is optimized for large-scale production. The process involves high-yield reactions, cost-effective reagents, and efficient purification techniques to ensure a purity greater than 99% .
化学反応の分析
Types of Reactions
Pomalidomide-5-C11-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive amine groups.
Coupling Reactions: It can be coupled with other molecules via peptide coupling reactions, especially when forming PROTACs.
Common Reagents and Conditions
Coupling Agents: Commonly used coupling agents include carbodiimides and phosphonium salts.
Solvents: Organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are frequently used.
Reaction Conditions: Reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation.
Major Products Formed
The major products formed from these reactions are typically conjugates of Pomalidomide-5-C11-NH2 (hydrochloride) with other ligands or proteins, which are used in various research applications .
科学的研究の応用
Pomalidomide-5-C11-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of PROTACs, which are employed to degrade specific proteins.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in targeted cancer therapies by degrading oncogenic proteins.
Industry: Utilized in the development of new therapeutic agents and drug discovery processes
作用機序
Pomalidomide-5-C11-NH2 (hydrochloride) exerts its effects by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This binding leads to the ubiquitination and subsequent proteasomal degradation of target proteins. The compound’s ability to recruit CRBN and form PROTACs allows for the selective degradation of specific proteins, making it a powerful tool in targeted therapy .
類似化合物との比較
Similar Compounds
Thalidomide: An immunomodulatory drug with similar structural features but less potent.
Lenalidomide: Another derivative of thalidomide with enhanced immunomodulatory and antineoplastic properties.
Pomalidomide: The parent compound of Pomalidomide-5-C11-NH2 (hydrochloride), used in the treatment of multiple myeloma.
Uniqueness
Pomalidomide-5-C11-NH2 (hydrochloride) is unique due to its specific design as a CRBN ligand, which allows it to be used in the formation of PROTACs. This capability distinguishes it from other similar compounds and enhances its utility in targeted protein degradation .
特性
分子式 |
C24H35ClN4O4 |
|---|---|
分子量 |
479.0 g/mol |
IUPAC名 |
5-(11-aminoundecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C24H34N4O4.ClH/c25-14-8-6-4-2-1-3-5-7-9-15-26-17-10-11-18-19(16-17)24(32)28(23(18)31)20-12-13-21(29)27-22(20)30;/h10-11,16,20,26H,1-9,12-15,25H2,(H,27,29,30);1H |
InChIキー |
PBUSIUNWHXRGHK-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


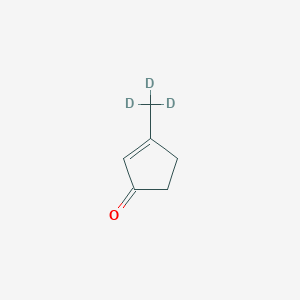
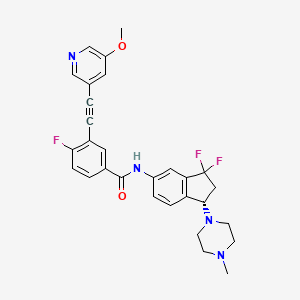
![3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12367051.png)
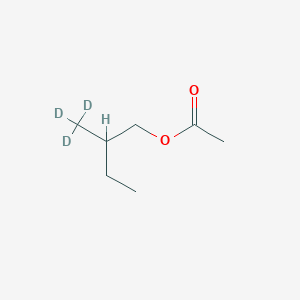
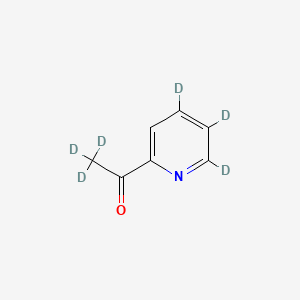
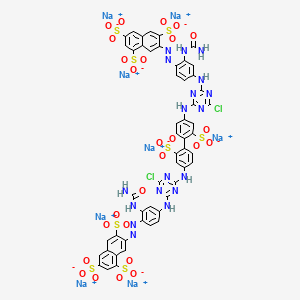
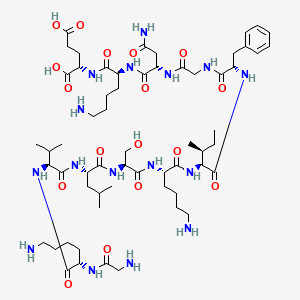
![N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide](/img/structure/B12367079.png)

![(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12367098.png)
![5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B12367100.png)
![2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B12367107.png)

